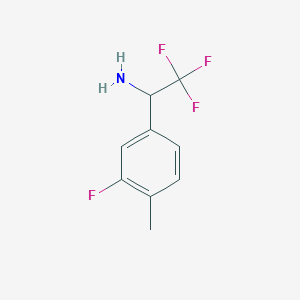
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethan-1-amine
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro substituents, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Biological Activity
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, also known as trifluoromethylated amine, is a compound with significant biological activity. Its unique structure, characterized by the presence of trifluoromethyl and fluoro-methylphenyl groups, contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine
- CAS Number : 886370-12-3
- Molecular Formula : C9H9F4N
- Molar Mass : 207.17 g/mol
- Density : 1.266 g/cm³ (predicted)
- Boiling Point : 219.5 °C (predicted)
- pKa : 6.04 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and binding affinity, facilitating interactions with various biological pathways.
Pharmacological Activity
Research indicates that this compound exhibits a range of pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells, indicating potent inhibitory effects on cell growth .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was found to inhibit FGFR1 with an IC50 value of 69.1 ± 19.8 nM .
- Selectivity and Toxicity : The selectivity index of this compound suggests a significant difference in efficacy between cancerous and non-cancerous cells, providing a therapeutic window that minimizes toxicity to normal cells .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | Trifluoromethylated derivative | Antitumor | 0.126 μM (MDA-MB-231) |
| Study B | Related amine | FGFR1 inhibition | 69.1 ± 19.8 nM |
| Study C | Fluorinated amine | Enzymatic inhibition | >10 μM (no CYP450 inhibition) |
Notable Research
A study published in MDPI highlighted that certain derivatives of fluorinated amines exhibited significant anticancer properties while maintaining low toxicity levels in vivo . Additionally, the pharmacokinetic profile showed favorable absorption characteristics and minimal acute toxicity in animal models.
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
NKFSQFMNZJWNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















